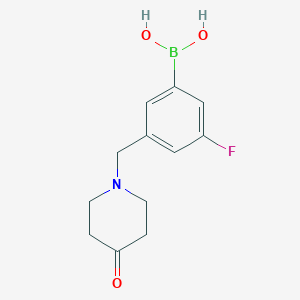

(3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid

Description

(3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative characterized by a fluorinated phenyl ring substituted with a 4-oxopiperidinylmethyl group. The boronic acid moiety (-B(OH)₂) enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The 4-oxopiperidine group introduces both hydrogen-bonding capacity (via the ketone oxygen) and conformational flexibility, which may enhance binding affinity in biological targets, such as enzymes or receptors. This compound’s structural uniqueness lies in the synergistic combination of fluorine (electron-withdrawing) and the 4-oxopiperidinylmethyl group (polar, hydrogen-bond donor/acceptor), which modulates electronic properties, solubility, and steric accessibility compared to simpler arylboronic acids.

Properties

IUPAC Name |

[3-fluoro-5-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-11-6-9(5-10(7-11)13(17)18)8-15-3-1-12(16)2-4-15/h5-7,17-18H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNDPPVZGVNLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CN2CCC(=O)CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorine atom and boronic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized boronic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, particularly as an intermediate in the synthesis of biologically active molecules. Its boronic acid moiety allows it to interact with biological targets effectively.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. (3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid has been investigated for its ability to enhance the efficacy of existing chemotherapeutic agents.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound, when used in combination with other anticancer drugs, significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for creating complex organic molecules.

Synthesis of Pharmaceuticals

Pharmaceutical chemists utilize this compound to synthesize various drug candidates. The incorporation of fluorine atoms can enhance the pharmacokinetic properties of drugs.

Data Table: Applications in Organic Synthesis

Materials Science

In materials science, boronic acids are explored for their potential use in creating advanced materials, including polymers and sensors.

Sensor Development

The unique properties of boronic acids enable their use in developing sensors for glucose detection, which is crucial for diabetes management.

Case Study:

A research article highlighted the development of a glucose sensor utilizing this compound as a recognition element. The sensor exhibited high sensitivity and selectivity for glucose, demonstrating potential for real-time monitoring applications.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the inhibition of specific enzymes or the modification of proteins, affecting various biological pathways. The fluorine atom enhances the compound’s stability and reactivity, making it a potent agent in biochemical applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Estimated based on analogous piperidine-containing boronic acids .

Key Observations:

Substituent Flexibility vs. Rigidity :

- The 4-oxopiperidinylmethyl group provides greater conformational flexibility compared to rigid substituents like morpholine or 4-methylpiperidine. This flexibility may enhance binding to dynamic enzyme active sites, as seen in HDAC inhibitors where substituent positioning affects inhibitory potency .

- In contrast, rigid substituents (e.g., biphenyl in 4-(4-fluorophenyl)phenylboronic acid) improve π-π stacking interactions but reduce solubility .

Electronic Effects :

- Fluorine’s electron-withdrawing nature increases the boronic acid’s Lewis acidity, accelerating transmetallation in Suzuki couplings . However, the 4-oxopiperidinylmethyl group’s electron-donating nitrogen and ketone oxygen partially counteract this effect, balancing reactivity and stability.

- Triazole-substituted analogs (e.g., 1-amido-2-triazolylethaneboronic acid) exhibit similar inhibitory profiles but with improved MIC values due to enhanced hydrogen bonding .

Biological Activity: While this compound lacks direct in vitro data, structurally related compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid show potent HDAC inhibition (IC₅₀ ~1 µM) and antifungal activity . Piperidine-containing boronic acids (e.g., [3-Fluoro-5-(piperidin-1-yl)phenyl]boronic acid) are used in drug discovery for β-lactamase inhibition, with Ki values comparable to triazole derivatives .

Biological Activity

(3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biological contexts, including drug design and enzyme inhibition.

- Molecular Formula : C13H16B FNO2

- CAS Number : 1704063-68-2

- Molecular Weight : 233.09 g/mol

Boronic acids, including this compound, exhibit biological activity primarily through their interactions with proteins and enzymes. The boron atom in these compounds can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of proteasome inhibition and enzyme modulation.

Anticancer Activity

Research has indicated that boronic acids can serve as effective anticancer agents by inhibiting proteasome activity. For instance, studies have shown that certain boronic acid derivatives can induce cell cycle arrest and apoptosis in cancer cells.

| Compound | IC50 (nM) | Target | Effect |

|---|---|---|---|

| Bortezomib | 7.05 | Proteasome | Inhibitor |

| Compound X | 6.74 | Proteasome | Inhibitor |

The mechanism involves the inhibition of the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cell death .

Antiviral Activity

Boronic acids also exhibit antiviral properties, particularly against HIV. Studies have demonstrated that certain derivatives can inhibit HIV replication by targeting viral proteases. The binding affinity of these compounds is significantly enhanced due to the presence of boron, which interacts favorably with the active site of the enzyme.

Antibacterial Activity

The antibacterial potential of boronic acids has been explored, showing effectiveness against various bacterial strains. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Case Studies

-

Proteasome Inhibition :

A study investigated a series of boronic acid derivatives, including this compound, demonstrating significant inhibition of proteasomal activity in multiple myeloma cells. The results indicated an IC50 value comparable to established proteasome inhibitors like bortezomib . -

HIV Protease Inhibition :

Another research focused on the antiviral activity of boronic acid derivatives, revealing that they act as competitive inhibitors of HIV protease with improved binding affinities compared to traditional inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.